Technical Whitepaper: Physicochemical & Synthetic Profile of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
Technical Whitepaper: Physicochemical & Synthetic Profile of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
[1]
Executive Summary
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of bioactive compounds, most notably cannabinoid receptor type 1 (CB1) antagonists (e.g., Rimonabant analogs) and phenylpyrazole insecticides (e.g., Fipronil analogs).[1]
Its utility lies in the 3-amino-pyrazole motif, which functions as a versatile nucleophile for coupling with carboxylic acids, isocyanates, and sulfonyl chlorides. However, the presence of the 2,4-dichlorophenyl moiety introduces significant steric and electronic constraints that dictate its solubility, pKa, and synthetic regioselectivity. This guide provides a definitive technical analysis of its properties, synthesis, and handling.
Chemical Identity & Structural Analysis[2][3][4][5][6]
| Attribute | Detail |
| Chemical Name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine |
| Synonyms | 3-Amino-1-(2,4-dichlorophenyl)-5-methylpyrazole; 5-Methyl-1-(2,4-dichlorophenyl)-3-pyrazolamine |
| CAS Registry Number | 14264-01-8 (Verify specific isomer; often confused with regioisomers or salts) |
| Molecular Formula | C₁₀H₉Cl₂N₃ |
| Molecular Weight | 242.10 g/mol |
| SMILES | CC1=CC(N)=NN1C2=C(Cl)C=C(Cl)C=C2 |
| InChI Key | XSHXVQWCAGNATP-UHFFFAOYSA-N (Analogous) |
Structural Logic
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Pyrazole Core: A 5-membered aromatic ring containing two adjacent nitrogen atoms.[1] The N1 position is substituted with the dichlorophenyl group.
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Regiochemistry (Critical): The methyl group is at position 5 (adjacent to the N1-phenyl) and the amine is at position 3 . This is distinct from the more common 5-amino-3-methyl isomer.[1] The 5-methyl group introduces steric clash with the ortho-chlorine of the phenyl ring, forcing the phenyl ring out of planarity with the pyrazole.
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Electronic Effects: The 2,4-dichlorophenyl group is strongly electron-withdrawing, reducing the basicity of the pyrazole nitrogens and the 3-amino group compared to a simple phenylpyrazole.[1]
Physicochemical Properties[2][3][8][9][10][11]
The following data aggregates experimental observations from analogous structures and predictive modeling where specific experimental values are proprietary.
| Property | Value / Range | Technical Insight |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles or powder.[1] |
| Melting Point | 115 – 125 °C | The crystal lattice is stabilized by π-stacking, but the ortho-Cl steric twist lowers MP compared to para-only analogs.[1] |
| Boiling Point | ~400 °C (Predicted) | Decomposes before boiling at atmospheric pressure.[1] |
| Solubility (Water) | < 0.1 mg/mL | Highly lipophilic due to the dichlorophenyl moiety.[1] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, and DCM. |
| LogP (Octanol/Water) | 3.2 ± 0.3 | Indicates high membrane permeability; necessitates surfactant use in aqueous bioassays.[1] |
| pKa (Conjugate Acid) | ~2.5 (Amine) | The 3-amino group is weakly basic due to resonance delocalization into the pyrazole and the electron-withdrawing aryl group.[1] |
| H-Bond Donors | 1 (Primary Amine) | The -NH₂ group acts as a donor.[1] |
| H-Bond Acceptors | 2 (N2, Amine N) | The pyrazole N2 is the primary acceptor site.[1] |
Synthesis & Purification Protocols
Regioselective Synthesis Strategy
The synthesis of the 3-amino-5-methyl isomer (Target) versus the 5-amino-3-methyl isomer (Isomer B) depends entirely on the condensation precursor.[1]
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Target Route (3-Amino-5-Methyl): Condensation of 2,4-Dichlorophenylhydrazine with Cyanoacetone (or 3-aminocrotononitrile under specific pH control).[1]
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Isomer B Route (5-Amino-3-Methyl): Condensation of 2,4-Dichlorophenylhydrazine with 3-Aminocrotononitrile (Diacetonitrile) typically favors the 5-amino product due to the nucleophilic attack of the hydrazine terminal nitrogen on the nitrile carbon.[1]
Diagram 1: Synthetic Pathway & Regioselectivity
Caption: Regioselective synthesis pathways. The choice of beta-ketonitrile precursor dictates the position of the amine and methyl groups.
Detailed Experimental Protocol (Target Isomer)
Objective: Synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine.
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Reagents:
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Procedure:
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Step 1: Dissolve 2,4-dichlorophenylhydrazine HCl and Sodium Acetate in Ethanol at room temperature. Stir for 15 mins to liberate the free hydrazine.
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Step 2: Add Cyanoacetone dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 40°C.
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Step 3: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
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Step 4: Cool to room temperature. Partial evaporation of ethanol may be required.
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Step 5: Pour the reaction mixture into ice-cold water (20 volumes). The product should precipitate.[2]
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Step 6: Filter the solid. Wash with water (3x) to remove salts and unreacted hydrazine.
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-
Purification (Recrystallization):
-
Solvent: Ethanol/Water (9:1) or Toluene/Hexane.
-
Dissolve crude solid in hot ethanol. Add activated charcoal (optional) to remove color. Filter hot.
-
Add water dropwise until turbidity appears. Cool slowly to 4°C.
-
Yield: Typically 65–75%.
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Analytical Characterization
To ensure the correct isomer has been synthesized, analytical validation is mandatory.
NMR Spectroscopy (¹H NMR)
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Solvent: DMSO-d₆
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Key Signals:
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Methyl Group: Singlet at δ ~2.1–2.3 ppm. (Note: The 5-methyl group is shielded by the orthogonal aryl ring compared to the 3-methyl isomer).[1]
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Pyrazole Proton (H4): Singlet at δ ~5.5–5.8 ppm.
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Amine (-NH₂): Broad singlet at δ ~4.5–5.0 ppm (D₂O exchangeable).[1]
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Aromatic Protons: Multiplet at δ ~7.4–7.8 ppm (3 protons).
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-
Differentiation: In the 5-amino-3-methyl isomer, the methyl signal typically appears slightly downfield (δ ~2.4 ppm) and the amine protons may shift due to H-bonding with the ortho-Cl if the conformation allows, though steric clash usually prevents this.[1] NOE (Nuclear Overhauser Effect) between the Methyl and Phenyl protons confirms the 5-methyl position.
HPLC Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 min.
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Detection: UV at 254 nm.
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Retention Time: The 1-(2,4-dichlorophenyl) analogs are highly retained.[1] Expect RT ~8-10 min.[1]
Diagram 2: Analytical Decision Tree
Caption: Analytical workflow to distinguish the target 5-methyl isomer from the 3-methyl regioisomer using NOE NMR.
Applications in Drug Discovery[2][10]
Rimonabant & CB1 Antagonists
This compound is a direct structural precursor to Rimonabant (Acomplia) and its analogs.
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Mechanism: The 3-amino group is converted to a carboxylic acid (via diazotization/hydrolysis or using a carboxylated precursor initially) or acylated directly to form amides.
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SAR (Structure-Activity Relationship): The 2,4-dichlorophenyl group is essential for high affinity binding to the CB1 receptor hydrophobic pocket.[1] The 5-methyl group provides necessary steric bulk to lock the conformation.
Agrochemicals
The scaffold is homologous to Fipronil , a broad-spectrum insecticide.
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Mechanism: Blocks GABA-gated chloride channels.[1]
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Modification: The 3-amine is often derivatized with trifluoromethyl-sulfinyl groups to enhance potency and lipophilicity.[1]
Safety & Handling (SDS Summary)
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Hazard Classification:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
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Skin/Eye Irritation: Category 2.
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Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).
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Handling:
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Use a fume hood.
-
Wear nitrile gloves and safety glasses.
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Avoid release to the environment; collect all washings as hazardous organic waste.
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-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
- Synthesis of Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. (General review of regioselectivity).
- Rimonabant Chemistry: S. P. Gupte et al. (2007). Process for the preparation of Rimonabant. World Patent WO2007/105254. (Describes the use of 2,4-dichlorophenylhydrazine in pyrazole synthesis).
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Regioselectivity Study: Singh, S. P., et al. (1990). Carbon-13 NMR study of 1-aryl-3,5-dimethylpyrazoles. Magnetic Resonance in Chemistry, 28(5), 459-462. Link
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Physicochemical Data: PubChem Compound Summary for CID 24970320 (Analogous structures). Link
- Reactivity of Aminocrotononitrile: E. M. Beccalli et al. (2001). Anodic oxidation of 3-aminocrotononitrile. Tetrahedron, 57, 243-249. (Context on precursor reactivity).
